2-chloro-N-(4-chlorobenzyl)acetamide
Description
Established Synthetic Routes to N-Benzyl Acetamides
Traditional methods for creating N-benzyl acetamides, the core structure of the target molecule, have been well-documented and rely on robust and predictable chemical reactions.
The most prevalent and widely reported method for synthesizing 2-chloro-N-(4-chlorobenzyl)acetamide is the direct acylation of 4-chlorobenzylamine (B54526) with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution. The nitrogen atom of the benzylamine (B48309) acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This process results in the formation of the stable amide bond and the elimination of hydrochloric acid (HCl).
To drive the reaction to completion and neutralize the acidic byproduct, a base is typically employed. Triethylamine (B128534) (TEA) is a common choice for this purpose. The reaction is generally conducted in an inert, aprotic solvent such as dichloromethane (B109758) (DCM) or toluene (B28343) to ensure the reactants remain dissolved without participating in the reaction. High yields, often exceeding 90%, can be achieved under optimized conditions.
General acylation strategies for forming N-benzyl acetamides are diverse. Beyond the use of highly reactive acyl chlorides, acid anhydrides like acetic anhydride (B1165640) can be used. orientjchem.orgnih.gov These reactions may be facilitated by acidic or basic catalysts. orientjchem.orgnih.gov Alternative methods have been developed using esters as the acylating agent, which can be catalyzed by simple compounds like acetic acid. rsc.org
Table 1: Comparison of Acylation Methods for N-Benzyl Acetamides
| Acylating Agent | Typical Catalyst/Base | Key Features | Reference |
|---|---|---|---|
| Acyl Chloride (e.g., Chloroacetyl chloride) | Tertiary Amine (e.g., Triethylamine) | High reactivity, often high yield, generates HCl byproduct. | |
| Acid Anhydride (e.g., Acetic anhydride) | Acidic or Basic Catalysts (e.g., FeCl₃, ZnO) | Less reactive than acyl chlorides, common in lab and industry. | orientjchem.org |
| Ester (e.g., Ethyl acetate) | Acetic Acid | Milder conditions, utilizes readily available reagents. | rsc.org |
| Carboxylic Acid | Coupling Reagent (e.g., DCC, HATU) | Common in peptide synthesis, avoids converting acid to acyl chloride. | walisongo.ac.id |
The "chloro" component of the this compound is most efficiently introduced by using a starting material that already contains the C-Cl bond, namely chloroacetyl chloride. ijpsr.info This approach is atom-economical and direct, building the chlorinated backbone in a single step during the acylation.
An alternative, though less direct, pathway would involve the initial synthesis of N-(4-chlorobenzyl)acetamide followed by a separate chlorination step. This would require the selective chlorination of the α-carbon of the acetyl group. While methods exist for the N-chlorination of amides using reagents like hypochlorous acid (HOCl) or molecular chlorine (Cl₂), selective α-chlorination of a pre-formed acetamide (B32628) can be more complex and less efficient than using chloroacetyl chloride from the outset. cdnsciencepub.com Therefore, the convergent strategy using chloroacetyl chloride and 4-chlorobenzylamine remains the standard and preferred route.
Novel Synthetic Approaches and Catalyst Systems
Recent advancements in chemical synthesis have focused on improving the efficiency, safety, and environmental impact of reactions, and the synthesis of amides is no exception.
The principles of green chemistry aim to reduce waste and energy consumption in chemical processes. walisongo.ac.id For the synthesis of this compound and its analogues, several green approaches have been explored. These include performing N-acylation reactions under catalyst-free conditions, sometimes in aqueous media. orientjchem.org
A comparative study of different amide formation routes highlights the green credentials of each method. walisongo.ac.id The traditional acid chloride route, while high-yielding, suffers from poor atom economy due to the use of a stoichiometric base to neutralize HCl. walisongo.ac.id Catalytic methods, such as using boric acid for the direct condensation of a carboxylic acid and an amine at elevated temperatures, offer a greener alternative by generating water as the only byproduct. walisongo.ac.id Assessing reactions using metrics like Process Mass Intensity (PMI), which considers all mass inputs including solvents, provides a holistic view of the environmental impact. walisongo.ac.id
Modern platform technologies like microwave-assisted synthesis and continuous flow chemistry are being applied to accelerate and scale up the production of amides.
Microwave irradiation has been shown to significantly reduce reaction times for the synthesis of chloroacetamide derivatives, from hours to mere minutes, while often improving yields. researchgate.netiosrjournals.org This technique uses the ability of polar molecules in the reaction mixture to couple directly with microwave energy, leading to rapid and uniform heating. researchgate.netiosrjournals.org The synthesis of 2-chloro-N-(3,4-dichlorophenyl)acetamide, an analogue of the target compound, has been successfully demonstrated using microwave assistance. irjmets.com
Flow chemistry, where reactants are pumped through a reactor coil or tube, offers enhanced control over reaction parameters, improved safety for exothermic reactions, and potential for automated, continuous production. rsc.orgacs.org The synthesis of lidocaine (B1675312), which involves the acylation of 2,6-dimethylaniline (B139824) with chloroacetyl chloride, has been successfully adapted to a flow process, demonstrating the feasibility of this technology for producing N-substituted chloroacetamides. rsc.org This approach is valuable for optimizing reaction conditions and enabling scale-up from discovery to production. rsc.org
Derivatization Strategies for Structural Modification
The structure of this compound serves as a scaffold that can be modified to produce a library of related compounds. The reactive α-chloro group is a key handle for derivatization. It can undergo nucleophilic substitution with a wide range of nucleophiles, such as amines, thiols, or alkoxides. This is exemplified in the second step of the lidocaine synthesis, where the chlorine atom of an intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide, is substituted by diethylamine. rsc.org
Further modifications can be made to other parts of the molecule. For example, analogues could be prepared by:
Varying the substituent on the benzyl (B1604629) ring (e.g., using different substituted benzylamines as starting materials). acs.org
Replacing the benzyl group with other aryl or alkyl moieties. ijpsr.info
Altering the group attached to the α-carbon of the acetamide, for instance, by starting with 2-bromoacetyl bromide or by incorporating other functional groups. nih.gov Studies on N-benzyl-2-acetamidopropionamide derivatives have shown that incorporating different heteroatom substituents (oxygen, nitrogen, sulfur) at the carbon adjacent to the amide carbonyl can be achieved. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[(4-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c10-5-9(13)12-6-7-1-3-8(11)4-2-7/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCPMNAEQFAPHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295464 | |
| Record name | 2-chloro-N-(4-chlorobenzyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99585-88-3 | |
| Record name | 2-Chloro-N-[(4-chlorophenyl)methyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99585-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-N-(4-chlorobenzyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloro N 4 Chlorobenzyl Acetamide and Analogues
Derivatization Strategies for Structural Modification
Exploration of Substituent Effects on the N-Benzyl Moiety
The primary and most common method for synthesizing 2-chloro-N-(4-chlorobenzyl)acetamide involves the acylation of 4-chlorobenzylamine (B54526) with chloroacetyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrochloric acid byproduct. The solvent of choice is often an inert organic solvent like dichloromethane (B109758) or toluene (B28343).
Systematic studies on analogous compounds, specifically N-(substituted phenyl)-2-chloroacetamides, provide valuable insights into the effects of substituents on the aromatic ring. These studies reveal how different electron-donating and electron-withdrawing groups on the phenyl ring can influence the reaction yield and the physical properties of the resulting amide. While directly analogous systematic studies on a wide range of N-(substituted benzyl)acetamides are less common in the readily available literature, the data from N-phenylacetamide analogs offer a strong predictive framework.
A study on the synthesis of twelve N-(substituted phenyl)-2-chloroacetamides demonstrated that the nature and position of the substituent on the phenyl ring significantly impact the reaction's success. nih.gov The yields of these reactions can be influenced by the electronic nature of the substituent. For instance, the presence of both electron-donating groups (e.g., -CH₃, -OCH₃) and electron-withdrawing groups (e.g., -Cl, -Br, -CN) on the phenyl ring of the starting aniline (B41778) has been investigated, showing a range of yields and melting points. nih.gov
Below is an interactive data table summarizing the findings for the synthesis of various N-(substituted phenyl)-2-chloroacetamides, which serves as a model for understanding the potential effects of substituents on the N-benzyl moiety of this compound analogs.
Modifications of the Acetamide (B32628) Chain
The chloroacetamide moiety of this compound is a key site for further chemical modifications, allowing for the synthesis of a diverse range of analogs. The presence of the reactive C-Cl bond is a primary target for nucleophilic substitution reactions.
One significant modification involves the reaction of the chloroacetamide with various nucleophiles to replace the chlorine atom. This has been demonstrated in the synthesis of N-aryl 2-chloroacetamides, which readily react with nucleophiles such as oxygen, nitrogen, and sulfur-containing compounds. researchgate.net For example, 2-chloro-N-benzylacetamide can be reacted with arylpiperazines to form 2-[4-(aryl substituted) piperazin-1-yl]-N-benzylacetamides. sigmaaldrich.com Similarly, reaction with imidazole (B134444) yields N-benzyl-2-(1H-imidazol-1-yl)acetamide. sigmaaldrich.com These reactions highlight the versatility of the chloroacetyl group as a scaffold for introducing a wide array of functional groups.
Another approach to modifying the acetamide chain involves more complex multi-component reactions. For instance, N-benzyl-2-(N-benzylamido)acetamide peptoids have been synthesized using the Ugi four-component reaction. abq.org.br This methodology allows for the construction of more elaborate structures by combining an amine (benzylamine), an aldehyde (paraformaldehyde), an isocyanide (benzyl isocyanide), and a carboxylic acid. abq.org.br This approach significantly alters the structure of the acetamide portion of the molecule, leading to compounds with different chemical and physical properties.
Further modifications can be achieved by altering the acyl group itself. For example, N-benzyl-2,2,2-trifluoroacetamide has been synthesized by the acylation of benzylamine (B48309) with trifluoroacetic anhydride (B1165640). researchgate.net This substitution of hydrogen atoms on the acetyl methyl group with fluorine atoms dramatically changes the electronic properties of the acetamide.
The following table provides examples of modifications to the acetamide chain of N-benzylacetamide analogs, showcasing the diverse synthetic possibilities.
Biological Activity Profiling of 2 Chloro N 4 Chlorobenzyl Acetamide
Antiproliferative and Cytotoxic Potency in Cellular Models
The potential of novel compounds to inhibit cell proliferation and induce cell death in cancerous cells is a primary area of investigation in the development of new oncological agents. The activity of 2-chloro-N-(4-chlorobenzyl)acetamide has been considered within the broader context of chloroacetamide derivatives, which are a class of compounds being explored for their cytotoxic potential.
Efficacy Against Various Cancer Cell Lines
An extensive review of the available scientific literature did not yield specific studies detailing the cytotoxic or antiproliferative efficacy of this compound against particular cancer cell lines. While related chloroacetamide compounds, such as those bearing a thiazole (B1198619) moiety, have been evaluated for their anticancer activity against cell lines including glioma (C6) and lung carcinoma (A549), specific IC₅₀ values or detailed efficacy data for this compound remain unpublished in the reviewed literature. nih.gov Therefore, a quantitative assessment of its potency against specific cancer types cannot be provided at this time.
Table 1: Antiproliferative Efficacy of this compound Against Cancer Cell Lines This table is based on the required article structure. Specific data is not available in the reviewed scientific literature.
| Cancer Cell Line | Cell Type | IC₅₀ (µM) | Source |
|---|---|---|---|
| Data not available | Data not available | Data not available | N/A |
Selectivity Studies in Normal vs. Malignant Cells
Selectivity is a critical parameter in cancer research, indicating a compound's ability to preferentially target malignant cells over healthy, normal cells. The selectivity index (SI) is calculated as the ratio of the IC₅₀ value in a normal cell line to the IC₅₀ value in a cancer cell line. A review of published studies reveals no specific investigations into the selectivity profile of this compound. Consequently, no data is available comparing its cytotoxic effects on cancerous versus non-cancerous cells to determine its therapeutic window.
Antimicrobial Efficacy Investigations
The chloroacetamide functional group is a known feature in molecules with antimicrobial properties. This has prompted the evaluation of compounds like this compound for their potential to combat microbial pathogens.
Antibacterial Activity Assessments
Research into the biological activities of this compound has explored its potential as an antibacterial agent. However, specific Minimum Inhibitory Concentration (MIC) values from peer-reviewed studies against common Gram-positive and Gram-negative bacteria were not found in the available literature. While the broader class of N-substituted chloroacetamides has been shown to be effective against various bacteria, quantitative data for this specific compound is not detailed.
Antifungal Activity Studies
Similarly, the potential antifungal activity of this compound has been a subject of interest. Despite this, a thorough literature review did not uncover specific MIC values for this compound against key fungal pathogens such as Candida albicans or Aspergillus species. Studies on structurally related chloroacetamides suggest that the chemical class has antifungal potential, but specific data for this compound is not available.
Table 2: Antimicrobial Efficacy of this compound This table is based on the required article structure. Specific data is not available in the reviewed scientific literature.
| Microorganism | Strain | MIC (µM) | Source |
|---|---|---|---|
| Data not available | Data not available | Data not available | N/A |
Enzymatic Inhibition or Activation Profiles
Understanding a compound's interaction with specific enzymes is key to elucidating its mechanism of action. For this compound, the exact molecular targets and enzymatic inhibition profiles have not been fully characterized in published research. However, based on its chemical structure, a potential mechanism can be hypothesized. The chloroacetamide moiety is known to be an electrophilic group, capable of acting as an alkylating agent. srce.hr This reactivity suggests that the compound could form covalent bonds with nucleophilic residues (such as cysteine or histidine) in the active sites of various enzymes, potentially leading to their irreversible inhibition. srce.hr General studies on this class of compounds suggest that they may interfere with fundamental cellular processes like DNA replication and protein synthesis, likely through the disruption of key enzymatic functions. nih.gov However, specific enzymes that are either inhibited or activated by this compound have not yet been identified.
Target Enzyme Identification Assays
Currently, there is a notable absence of publicly accessible scientific literature detailing specific target enzyme identification assays conducted for this compound. While the broader class of chloroacetamides has been investigated for interactions with various enzymes, specific studies to identify the precise molecular targets of this compound are not documented in the reviewed sources. The mechanism of action is thought to involve interactions with proteins and enzymes, but the specific targets remain an area for future investigation.
Kinetic Studies of Enzyme-Compound Interactions
Consistent with the lack of identified specific enzyme targets, detailed kinetic studies of enzyme-compound interactions for this compound are not available in the current body of scientific literature. Such studies, which would elucidate the nature and parameters of inhibition or activation (e.g., IC50, Ki, kon/koff rates), are contingent on the prior identification of specific enzyme targets.
Other Reported Biological Effects (e.g., Anti-inflammatory, Antiviral)
While general biological activities such as antimicrobial and antifungal properties have been attributed to halogenated acetamides, specific and detailed reports on the anti-inflammatory or antiviral effects of this compound are limited. Research on structurally related acetamide (B32628) derivatives has shown anti-inflammatory activities, often linked to the inhibition of cyclooxygenase (COX) enzymes. galaxypub.co However, direct evidence and detailed studies for this compound itself are not extensively reported.
In vitro Immunomodulatory Assays
Specific data from in vitro immunomodulatory assays for this compound are not described in the available scientific literature. Studies on related compounds suggest potential immunomodulatory effects, but dedicated research to characterize the specific actions of this compound on immune cells, cytokine production, or other immunological parameters has not been publicly documented.
Cellular Pathway Perturbation Analysis
Detailed analyses of cellular pathway perturbations induced by this compound are not currently available. While it is hypothesized that the compound may interfere with cellular processes like DNA replication and protein synthesis, specific studies employing techniques such as transcriptomics, proteomics, or metabolomics to map the affected cellular pathways have not been reported in the reviewed literature.
Mechanistic Investigations of 2 Chloro N 4 Chlorobenzyl Acetamide
Elucidation of Cellular and Molecular Targets
The identification of direct cellular and molecular targets is a critical step in understanding the mechanism of action of any bioactive compound. However, for 2-chloro-N-(4-chlorobenzyl)acetamide, specific research in this area appears to be limited.
Proteomic Profiling of Compound-Treated Cells
A thorough search of scientific databases reveals a lack of studies focused on the proteomic profiling of cells treated with this compound. Such analysis would be instrumental in identifying proteins that directly bind to the compound or whose expression levels are significantly altered upon exposure. This information is crucial for pinpointing the compound's primary targets and understanding its broader impact on cellular function.
Metabolomic Analysis for Pathway Impact
Similarly, there is no readily available research on the metabolomic analysis of cells following treatment with this compound. Metabolomic studies would provide a snapshot of the metabolic perturbations caused by the compound, offering clues as to which biochemical pathways are most significantly affected. Without such data, the metabolic consequences of cellular exposure to this compound remain unknown.
Modulation of Key Cellular Signaling Pathways
The ability of a compound to influence fundamental cellular processes such as apoptosis, cell cycle progression, and autophagy is a key indicator of its potential as a therapeutic agent or a biological tool. However, specific data on how this compound modulates these pathways is not available in the reviewed literature.
Apoptosis Induction and Pathway Analysis
There are no specific studies demonstrating that this compound induces apoptosis or detailing the molecular pathways involved in such a process. Research in this area would typically involve assays for caspase activation, DNA fragmentation, and the expression of key apoptotic regulators like the Bcl-2 family of proteins.
Cell Cycle Arrest Mechanisms
The scientific literature lacks reports on the effects of this compound on cell cycle progression. Investigations into whether the compound causes arrest at specific phases of the cell cycle (e.g., G1, S, G2, or M phase) and the mechanisms underlying such an arrest have not been published.
Autophagy Pathway Interactions
Currently, there is no information available regarding the interaction of this compound with the autophagy pathway. Studies to determine whether the compound induces or inhibits autophagy, and the molecular players involved, are needed to complete our understanding of its cellular effects.
DNA/RNA Interaction Studies
The interaction of small molecules with DNA and RNA can lead to a variety of cellular effects. For compounds like this compound, which possess reactive functional groups, understanding these interactions is crucial. The chloroacetamide moiety, in particular, is known for its potential to act as an alkylating agent.
Direct experimental data from intercalation or alkylation assays specifically for this compound are not extensively available in the public research literature. However, the known reactivity of the chloroacetamide group suggests a potential for alkylation of nucleophilic sites on DNA and RNA. Chloroacetamides have been identified as RNA-reactive compounds in high-throughput screening studies, indicating their capability to form covalent adducts with RNA.
Studies on other chloroacetamide derivatives provide insights into their potential mechanisms. For instance, chloroacetamide-modified nucleotides have been successfully incorporated into RNA for the purpose of cross-linking with RNA-binding proteins, demonstrating the reactive nature of this functional group towards biological macromolecules. nih.gov A study on the compound 2-chloro-N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}acetamide also posits that the chloroacetamide group can act as an alkylating agent, targeting nucleophilic sites on proteins or DNA. This suggests a plausible mechanism for this compound that warrants further specific investigation.
A recent study on various electrophilic compounds confirmed that chloroacetamides are capable of reacting with RNA. biorxiv.org This reactivity is influenced by both the electrophile itself and the associated RNA-binding scaffold. biorxiv.org While these studies did not specifically use this compound, they provide a strong basis for hypothesizing that it could engage in similar interactions.
To illustrate the potential for related compounds, the table below summarizes findings on the reactivity of other chloroacetamide derivatives with nucleic acids.
| Compound/Functional Group | Assay Type/Observation | Finding | Source |
| Chloroacetamide moiety | General Reactivity | Can act as an alkylating agent, modifying nucleophilic sites on proteins or DNA. | |
| Chloroacetamide-modified UTP | RNA-Protein Cross-linking | Successfully used to synthesize reactive RNA probes that form covalent conjugates with proteins. | nih.gov |
| Chloroacetamides (general) | High-Throughput Screening | Identified as a class of compounds that can covalently bind to RNA. | biorxiv.org |
This table presents data on related compounds and functional groups to infer the potential reactivity of this compound.
There is currently a lack of published studies on the gene expression profiling or transcriptomics of cells or organisms treated with this compound. Such studies would be invaluable in elucidating the cellular pathways affected by this compound and in understanding its broader biological impact.
Computational and Molecular Docking Studies
In silico methods, including molecular docking and computational analysis, are powerful tools for predicting the interactions of small molecules with biological targets and for generating hypotheses about their mechanisms of action.
Specific molecular docking studies for this compound with DNA or RNA are not readily found in the existing literature. However, computational studies on analogous chloroacetamide derivatives have been conducted to predict their binding to various protein targets. For example, derivatives of 2-chloro-N,N-diphenylacetamide were docked against cyclo-oxygenase (COX) enzymes to evaluate their potential as analgesic agents. orientjchem.org In another study, novel chloroacetamide derivatives were evaluated for their herbicidal activity through molecular docking with very-long-chain fatty acid elongase (VLCFAs). researchgate.net
These studies on related compounds demonstrate the utility of molecular docking in predicting binding affinities and identifying potential molecular targets. A similar approach could be applied to this compound to predict its binding sites and affinities with DNA, RNA, or specific proteins. The binding energies from such studies on related compounds provide a reference for what might be expected.
The table below shows examples of docking scores for other chloroacetamide derivatives against various protein targets.
| Chloroacetamide Derivative | Target Protein | Docking Score (kcal/mol) | Source |
| 2-chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide | VLCFAs (PDB ID: 2UXW) | -6.92 | researchgate.net |
| 2-chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamide | VLCFAs (PDB ID: 2UXW) | -5.32 | researchgate.net |
| N-(4-(diphenylamino)thiazol-2-yl)-2-((4-((3-methylbenzylidene)amino)phenyl)amino)acetamide (AKM-2) | COX-1 | Not specified | orientjchem.org |
| N-(4-(diphenylamino)thiazol-2-yl)-2-((4-((3-methylbenzylidene)amino)phenyl)amino)acetamide (AKM-2) | COX-2 | Not specified | orientjchem.org |
This table provides examples of molecular docking results for related chloroacetamide compounds to illustrate the application of this methodology.
Based on the chemical structure of this compound and the available data on related compounds, several in silico-based mechanistic hypotheses can be generated. The primary hypothesis is that the compound acts as an alkylating agent, with the electrophilic carbon of the chloroacetamide moiety being the reactive site. This could lead to covalent modification of nucleophilic sites on biomolecules, including the nitrogen and oxygen atoms in DNA and RNA bases, as well as amino acid residues in proteins.
Computational studies on similar molecules, such as 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, have utilized Density Functional Theory (DFT) to analyze their electronic properties and frontier molecular orbitals (HOMO-LUMO), which can provide insights into their reactivity. nih.gov Such calculations for this compound could help to quantify its electrophilicity and predict the most likely sites for nucleophilic attack.
Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, as performed for other chloroacetamide series, could help to understand the pharmacokinetic profile of the compound and guide further experimental studies. researchgate.netnih.gov While no specific in silico mechanistic hypotheses for this compound have been published, the approaches used for structurally similar compounds provide a clear roadmap for future research in this area.
Structure Activity Relationship Sar Studies of 2 Chloro N 4 Chlorobenzyl Acetamide Analogues
Impact of Halogen Substitution Patterns on Efficacy
The presence, type, and position of halogen atoms on the N-benzyl or N-phenyl moiety of chloroacetamides play a pivotal role in modulating their biological activity. Halogenation often enhances lipophilicity, which can improve the compound's ability to cross biological membranes.
Research on a series of N-(substituted phenyl)-2-chloroacetamides has demonstrated that the biological activity varies with the position and nature of the substituent on the phenyl ring. nih.gov In antimicrobial screenings, compounds with a halogenated para-substituted phenyl ring, such as N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(4-bromophenyl) chloroacetamides, were identified as some of the most active derivatives. nih.gov This increased activity is attributed to their high lipophilicity, which facilitates passage through the phospholipid bilayer of cell membranes. nih.gov
For instance, a study evaluating the antimicrobial potential of various N-(substituted phenyl)-2-chloroacetamides against Staphylococcus aureus and Methicillin-resistant S. aureus (MRSA) provided quantitative data on their efficacy. The results highlight how different halogen substitutions at the para-position of the phenyl ring affect the zone of inhibition.
Table 1: Antimicrobial Activity of N-(4-halophenyl)-2-chloroacetamide Analogues.
| Compound | Substituent (at para-position) | Zone of Inhibition vs. S. aureus (mm) | Zone of Inhibition vs. MRSA (mm) | Reference |
|---|---|---|---|---|
| N-(4-fluorophenyl) chloroacetamide | -F | 15 | 13 | nih.gov |
| N-(4-chlorophenyl) chloroacetamide | -Cl | 16 | 14 | nih.gov |
| N-(4-bromophenyl) chloroacetamide | -Br | 16 | 14 | nih.gov |
| N-(4-iodophenyl) chloroacetamide | -I | 14 | 12 | nih.gov |
The data suggests that chloro and bromo substitutions at the para-position result in the highest activity against the tested bacterial strains. Theoretical studies support these findings, explaining that electron-withdrawing groups like halogens can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can be a factor in charge transfer rates and reactivity. arxiv.org However, an excessively strong electron-withdrawing effect, as seen with fluorine, can sometimes lead to lower efficacy compared to chlorine, indicating a complex relationship between electronic properties and biological function. arxiv.org
Role of the N-Benzyl Moiety in Biological Recognition
The N-benzyl group is a common scaffold in medicinal chemistry, and its structural features are critical for interaction with biological targets. The key difference between an N-phenyl and an N-benzyl group is the methylene (B1212753) (-CH2-) linker, which provides greater conformational flexibility. This flexibility can allow the aromatic ring to adopt an optimal orientation within a receptor's binding pocket.
In studies of N-benzyl-2-thiohydantoin derivatives as anti-trypanosomal agents, substitutions on the benzyl (B1604629) ring significantly influenced activity. nih.gov For example, the introduction of a 4-N,N-dimethylamino group on the benzyl ring led to a notable increase in potency compared to a methoxy (B1213986) group at the same position, indicating that electronic and steric properties of the substituent are key determinants of activity. nih.gov
Furthermore, in the context of antioxidant activity, N-benzyl analogues of nitrones were synthesized to explore their therapeutic potential for conditions involving oxidative stress. scielo.org.za The nature of the aryl group attached to a triazole ring, in conjunction with the N-benzyl moiety, was found to be crucial for activity, with difluorophenyl substitution leading to the most potent inhibition of the lipoxygenase enzyme. scielo.org.za This highlights the synergistic effect between the N-benzyl group and other parts of the molecule in achieving biological recognition and response.
Influence of Acetamide (B32628) Backbone Modifications
Modifications to the core acetamide structure, particularly the reactive 2-chloroacetamide (B119443) portion, can lead to new derivatives with altered reactivity and biological profiles. The chlorine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution. nih.gov
One strategy involves reacting bis-chloroacetamide derivatives with sulfur nucleophiles. For example, a bis-chloroacetamide compound derived from 4-aminobenzohydrazide (B1664622) was reacted with 2-mercaptobenzothiazole (B37678) to create a new bis-sulfide compound. nih.gov This modification replaces the chlorine atom with a larger, more complex substituent, which can lead to novel interactions with biological targets. In this study, the resulting sulfide (B99878) derivatives were screened for antimicrobial and antioxidant activity, with one derivative showing potent activity against Staphylococcus aureus and Pseudomonas aeruginosa, as well as high antioxidant activity. nih.gov
Another example of backbone modification involves the synthesis of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives. Here, the chlorine atom of various 2-chloro-N-substituted-acetamides is displaced by 2-mercaptobenzimidazole. nih.gov This creates a new class of compounds with a benzimidazole (B57391) moiety linked to the acetamide backbone, which were investigated for antidepressant activity. nih.gov These examples demonstrate that the chloroacetamide backbone serves as a versatile platform for generating chemical diversity and exploring new therapeutic applications.
Development of SAR Models and Pharmacophore Identification
To rationalize the observed SAR data and guide the design of new, more potent analogues, computational modeling techniques are widely employed. These methods aim to build a mathematical or conceptual model that relates the chemical structure of a compound to its biological activity.
QSAR is a computational method that quantifies the relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com The underlying principle is that variations in the biological activity of a set of congeneric molecules are dependent on the changes in their molecular properties. ufv.br
A QSAR study was performed on a series of newly synthesized N-(substituted phenyl)-2-chloroacetamides to correlate their structural features with their observed antimicrobial potential. nih.gov Cheminformatics prediction models like Molinspiration and SwissADME were used to calculate molecular descriptors (e.g., lipophilicity, polar surface area, number of rotatable bonds). nih.gov The study confirmed that the biological activity of these chloroacetamides varied significantly with the type and position of substituents on the phenyl ring. For instance, high lipophilicity was correlated with higher activity, which explains why halogenated derivatives were particularly effective. nih.gov Such models provide valuable insights into the key molecular properties that drive activity and can be used to predict the efficacy of virtual compounds before their synthesis. ufv.br
Table 2: Calculated Molecular Properties for Selected N-(substituted phenyl)-2-chloroacetamides.
| Compound Name | Substituent | LogP (Lipophilicity) | Topological Polar Surface Area (TPSA) Ų | Reference |
|---|---|---|---|---|
| N-phenyl chloroacetamide | -H | 1.86 | 29.10 | nih.gov |
| N-(4-methylphenyl) chloroacetamide | 4-CH₃ | 2.34 | 29.10 | nih.gov |
| N-(4-chlorophenyl) chloroacetamide | 4-Cl | 2.57 | 29.10 | nih.gov |
| N-(4-hydroxyphenyl) chloroacetamide | 4-OH | 1.44 | 49.33 | nih.gov |
In the absence of a known 3D structure of the biological target, ligand-based drug design (LBDD) methods are crucial. mdpi.com These approaches use the SAR of known active molecules to develop a pharmacophore model—an ensemble of steric and electronic features necessary for optimal molecular interaction with a specific target. For a series of phenylacetamides designed as antidepressant agents, a pharmacophore model was developed based on known inhibitors, which guided the modification of a hit compound to improve its activity. nih.gov
When the 3D structure of the target protein is available, structure-based drug design (SBDD) can be employed. This powerful technique involves docking candidate molecules into the active site of the target to predict binding affinity and orientation. Molecular docking studies on N-benzylacetamides as potential inhibitors of γ-aminobutyrate-aminotransferase (GABA-AT), an enzyme implicated in neurological disorders, have provided insights into their binding modes. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, thereby explaining the observed SAR and guiding the design of analogues with improved binding affinity.
Pre Clinical Evaluation of 2 Chloro N 4 Chlorobenzyl Acetamide in Disease Models
Efficacy Studies in In vitro Disease Models
Detailed investigations into the efficacy of 2-chloro-N-(4-chlorobenzyl)acetamide using sophisticated in vitro systems that mimic human physiology are currently unavailable in the scientific literature.
3D Cell Culture and Organoid Models
There are no published studies that have assessed the effects of this compound in three-dimensional (3D) cell culture or organoid models. Such models are crucial for evaluating a compound's potential therapeutic efficacy in a more physiologically relevant context than traditional 2D cell cultures.
Co-culture Systems for Microenvironment Analysis
Similarly, research utilizing co-culture systems to analyze the impact of this compound on cellular interactions within a simulated tissue microenvironment has not been reported. These studies would be essential for understanding how the compound might influence the complex interplay between different cell types in a disease state.
Efficacy in In vivo Disease Models
The evaluation of this compound in living organisms, a critical step in pre-clinical development, has not been documented in the available scientific literature.
Xenograft Models for Anticancer Efficacy
There is no data from xenograft models investigating the potential anticancer properties of this compound. These models, which involve transplanting human tumor cells into immunodeficient animals, are a standard method for assessing the in vivo efficacy of potential cancer therapeutics.
Infectious Disease Models (if applicable)
While related chloroacetamide compounds have been noted for their potential antimicrobial properties, no specific studies have been published on the use of this compound in any infectious disease models.
ADME-Tox Considerations in Pre-clinical Development (without specific dosage)
A critical aspect of pre-clinical evaluation is the characterization of a compound's ADME-Tox profile, which encompasses its absorption, distribution, metabolism, excretion, and toxicity. However, there are no published reports detailing these properties for this compound. Such studies are fundamental to determining the viability of a compound for further development.
In vitro Metabolism and Stability Studies
Understanding the metabolic stability and pathways of a compound is fundamental to predicting its bioavailability and potential for drug-drug interactions. For this compound, in vitro studies using liver microsomes or hepatocyte co-cultures would be the standard approach to investigate its metabolic fate.
Research on related nitroheterocyclic drugs has shown that they can be metabolized to N-benzylacetamide fragments in mammals, indicating that the amide linkage is a site for metabolic activity conicet.gov.arnih.gov. The metabolic processes for this compound would likely involve several key enzymatic reactions. The primary expected pathways include:
Amide Hydrolysis: Cleavage of the amide bond to yield 4-chlorobenzylamine (B54526) and chloroacetic acid.
Dehalogenation: Removal of the chlorine atom from the acetyl group, a common detoxification pathway for halogenated compounds.
Aromatic Hydroxylation: Addition of a hydroxyl group to the 4-chlorobenzyl ring.
The stability of the compound in the presence of liver enzymes determines its half-life. Co-culture systems with hepatocytes are an effective method for assessing metabolic inactivation or activation of new compounds, providing a more comprehensive picture than subcellular fractions alone nih.gov. Such studies can distinguish whether a compound is rendered less active or is converted into a more potent metabolite by hepatic processes nih.gov.
Table 1: Expected Metabolic Pathways and Methods for this compound
| Metabolic Reaction | Expected Metabolite(s) | Common In Vitro Assay |
|---|---|---|
| Amide Hydrolysis | 4-chlorobenzylamine, Chloroacetic acid | Liver Microsome Assay, S9 Fraction Assay |
| Aromatic Hydroxylation | Hydroxy-2-chloro-N-(4-chlorobenzyl)acetamide | Hepatocyte Co-culture |
| Dehalogenation | N-(4-chlorobenzyl)acetamide | Cytosolic Fraction Assay |
General Cytotoxicity and Genotoxicity Screening
Assessing a compound's potential to cause cellular damage (cytotoxicity) or damage to genetic material (genotoxicity) is a crucial safety evaluation. For the chloroacetamide class of compounds, these assessments are particularly important.
General cytotoxicity is often evaluated using cell viability assays. Studies on chloroacetamide herbicides have shown that they can induce cytotoxicity by increasing the production of reactive oxygen species (ROS), leading to oxidative stress and cell membrane damage, which can be measured by the leakage of lactate (B86563) dehydrogenase (LDH) from cells nih.gov. Substituted chloroacetamides have been screened for their viability against various cancer cell lines using methods like the MTT assay and soft-agar assays to determine their potential as anti-cancer agents while also establishing their cytotoxic profile nih.gov.
Genotoxicity screening involves a battery of tests to detect different types of DNA damage. For related N-phenylacetamide derivatives, genotoxic properties have been investigated using both prokaryotic (e.g., Bacillus subtilis spore Rec assay) and eukaryotic (e.g., alkaline Comet assay on cell lines like L929) test systems researchgate.net. It is noteworthy that the parent compound, acetamide (B32628), has been found to be not clastogenic, aneugenic, or mutagenic in vivo in rodent hematopoietic tissue, suggesting that not all compounds in this class are inherently genotoxic nih.govnih.gov.
Table 2: Standard Assays for Cytotoxicity and Genotoxicity Screening
| Toxicity Type | Assay | Endpoint Measured |
|---|---|---|
| Cytotoxicity | MTT Assay | Cell viability / metabolic activity |
| Cytotoxicity | LDH Release Assay | Cell membrane integrity |
| Genotoxicity | Ames Test (Bacterial Reverse Mutation) | Gene mutations |
| Genotoxicity | Comet Assay (Single Cell Gel Electrophoresis) | DNA strand breaks |
| Genotoxicity | In Vitro Micronucleus Test | Chromosome damage |
Preliminary In vivo Safety Assessments
For the broader class of chloroacetamides, repeated oral exposure in rats has been associated with histopathological changes, including effects on the liver and testes Current time information in Kusilvak Census Area, US.. While specific toxicity levels for this compound are not documented, initial safety assessments would focus on identifying a No-Observed-Adverse-Effect-Level (NOAEL). In a 13-week study on the parent compound acetamide, hepatotoxic effects and changes in red blood cell parameters were observed at higher doses, leading to the establishment of a NOAEL of 394 mg/kg/day in rats nih.gov.
Modern preliminary assessments may also include in silico predictions. For instance, web-based platforms like ProTox-II have been used to estimate the oral toxicity (LD50) of N-benzyl-acetamide derivatives, classifying them into different toxicity classes before any in vivo experiments are conducted abq.org.br. These computational tools serve as a preliminary screen to guide further experimental safety studies.
Advanced Research Perspectives and Future Directions
Integration with Combination Therapies
The potential of 2-chloro-N-(4-chlorobenzyl)acetamide to be used in combination with existing drugs is a significant area of future research, particularly in combating antimicrobial resistance. The strategy of using a compound to sensitize resistant pathogens to established antibiotics is a promising approach.
Research on structurally related chloroacetamides has demonstrated the viability of this strategy. For instance, a study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) investigated its effects when combined with various antibacterial agents against Klebsiella pneumoniae. scielo.br The study revealed that while CFA alone had weak antibacterial activity, its combination with antibiotics like ciprofloxacin (B1669076) and cefepime (B1668827) resulted in an additive effect. scielo.br More notably, a synergistic effect was observed when CFA was combined with meropenem (B701) and imipenem, effectively reducing the concentrations of these antibiotics needed to kill the bacteria. scielo.br This suggests that such acetamides could potentially restore the efficacy of antibiotics to which bacteria have developed resistance. scielo.br
Future research on this compound should systematically evaluate its potential in combination with a panel of antibiotics against various multidrug-resistant bacterial and fungal strains. nih.gov Similarly, in the context of cancer, combining it with known chemotherapeutic agents could enhance treatment efficacy or overcome resistance mechanisms. nih.gov
Table 1: Interaction of a Related Chloroacetamide (CFA) with Antibacterials against K. pneumoniae
| Antibiotic | Observed Effect in Combination with CFA | Implication for Future Research |
| Ciprofloxacin | Additive | Potential to enhance the activity of fluoroquinolones. |
| Cefepime | Additive | Could augment the efficacy of fourth-generation cephalosporins. |
| Ceftazidime | Indifference | Not all combinations may be beneficial; specificity is key. |
| Meropenem | Synergistic | High potential for use with carbapenems to combat resistance. |
| Imipenem | Synergistic | Strong candidate for combination therapy against resistant infections. |
| Data derived from a study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a structurally related compound. scielo.br |
Prodrug Design and Delivery Systems for this compound
The chloroacetamide moiety is a reactive electrophile, which is central to its biological activity but also a potential source of off-target effects. researchgate.net Prodrug design offers a strategic approach to mask this reactivity until the compound reaches its intended target site, thereby enhancing selectivity and minimizing systemic exposure.
A future research avenue involves designing prodrugs of this compound where the reactive α-chloro group is temporarily modified. For example, it could be converted into a less reactive ester or a thioether that is enzymatically cleaved at the target site (e.g., within a tumor microenvironment or a pathogen) to release the active chloroacetamide. This approach could improve the compound's pharmacokinetic profile and therapeutic index.
Furthermore, advanced drug delivery systems, such as nanoparticles or liposomes, could be employed to specifically deliver this compound to target tissues. Encapsulating the compound could protect it from premature degradation and reduce interactions with non-target biomolecules, leading to a more favorable distribution profile.
Exploration of Polypharmacology and Off-Target Effects
Polypharmacology, the ability of a single compound to interact with multiple targets, is a double-edged sword. While it can lead to broader therapeutic effects, it can also cause unwanted side effects. The chloroacetamide functional group is known to act as a covalent inhibitor by alkylating nucleophilic residues like cysteine on proteins. rsc.org Given the ubiquity of such residues, this compound likely has multiple biological targets.
A comprehensive future research direction would involve chemoproteomic approaches to identify the full spectrum of protein targets for this compound within human cells and pathogens. Screening a chloroacetamide fragment library has already proven effective in identifying new scaffolds that bind to the palmitate pocket of TEADs, disrupting protein-protein interactions. rsc.org Similar unbiased screening could reveal novel mechanisms of action and potential new therapeutic indications for this compound. Understanding its polypharmacological profile is crucial for predicting both its efficacy and its potential for off-target toxicities, guiding further optimization efforts.
Potential for Lead Optimization and Derivative Development
This compound serves as an excellent lead compound for further medicinal chemistry efforts. The synthesis of new derivatives is a key strategy to enhance potency, selectivity, and pharmacokinetic properties. nbinno.com Studies on other N-substituted chloroacetamides have shown that modifications to the aromatic ring can significantly impact biological activity. nih.govnih.gov
For example, altering the substituents on the benzyl (B1604629) ring of this compound could modulate its lipophilicity and electronic properties. nih.gov This, in turn, can influence its ability to cross cell membranes and its binding affinity for target proteins. nih.govresearchgate.net A systematic structure-activity relationship (SAR) study could involve synthesizing a library of analogs with different halogen substitutions (e.g., fluorine, bromine) or by introducing other functional groups at various positions on the benzyl ring.
Another avenue for derivative development is the modification of the acetamide (B32628) portion. The reactive chlorine atom is a key feature, but its replacement with other leaving groups or the synthesis of bis-chloroacetamide derivatives could yield compounds with altered reactivity and biological profiles. researchgate.netresearchgate.net Such optimization efforts have been successful in developing potent anticancer and antimicrobial agents from similar scaffolds. africanjournalofbiomedicalresearch.comnih.gov
Table 2: Potential Strategies for Derivative Development
| Molecular Scaffold | Modification Strategy | Desired Outcome |
| Benzyl Ring | Vary substituents (e.g., -F, -Br, -NO2, -CH3) | Modulate lipophilicity and target interaction. nih.govnih.gov |
| Change substitution pattern (ortho, meta, para) | Optimize spatial arrangement for binding. researchgate.net | |
| Acetamide Linker | Replace chlorine with other halogens | Fine-tune reactivity and alkylating potential. |
| Synthesize bis-chloroacetamide structures | Explore potential for cross-linking targets. researchgate.net | |
| Introduce different linker lengths | Adjust distance and flexibility for target engagement. |
Remaining Research Challenges and Unexplored Avenues for this compound
Despite its potential, significant research challenges and unexplored avenues remain for this compound. A primary hurdle is the lack of in-depth biological characterization. While general antimicrobial and potential anticancer activities are suggested for the class of compounds, the specific molecular targets and mechanisms of action for this particular molecule are largely unknown.
Key remaining challenges include:
Mechanism of Action: Elucidating the precise molecular targets is paramount. Is its effect due to DNA alkylation, enzyme inhibition (e.g., targeting cysteine-dependent enzymes), or disruption of other cellular processes?
In Vivo Efficacy and Toxicology: Most studies on related compounds are limited to in vitro assays. scielo.brnih.gov Rigorous in vivo studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.
Selectivity: A major challenge for reactive compounds is achieving selectivity for pathogenic or cancer cells over healthy host cells. nih.gov Future work must focus on designing derivatives or delivery systems that enhance this selectivity.
Resistance Mechanisms: As with any new antimicrobial or anticancer agent, it is crucial to investigate potential mechanisms of resistance. Proactively understanding how cells might overcome the effects of this compound can guide the development of more robust second-generation derivatives.
Unexplored avenues include investigating its activity against other classes of pathogens, such as parasites or viruses, and exploring its potential as a chemical probe to study biological pathways, leveraging its covalent binding properties. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-chloro-N-(4-chlorobenzyl)acetamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 4-chlorobenzylamine and chloroacetyl chloride in anhydrous solvents like dichloromethane or tetrahydrofuran. Optimization involves controlling stoichiometry (e.g., 1.2:1 molar ratio of chloroacetyl chloride to amine), temperature (0–5°C to minimize side reactions), and using bases like triethylamine to scavenge HCl . Purity is enhanced via recrystallization from ethanol/water mixtures. Reaction progress can be monitored by TLC (Rf ~0.5 in ethyl acetate/hexane, 1:3) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- 1H NMR : Look for a singlet at δ ~4.1 ppm (CH2Cl), a broad NH peak at δ ~8.5–9.5 ppm (amide proton), and aromatic protons (4-chlorobenzyl group) at δ ~7.3–7.5 ppm .
- IR : Strong absorption at ~1650–1680 cm⁻¹ (C=O stretch) and ~1540 cm⁻¹ (N–H bend) .
- Mass Spectrometry : Molecular ion peak at m/z 246/248 (Cl isotopic pattern) .
Advanced Research Questions
Q. How does the crystal structure of this compound inform its reactivity and intermolecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction reveals intramolecular C–H···O interactions stabilizing the amide moiety and intermolecular N–H···O hydrogen bonds influencing packing. Key parameters include bond lengths (C–Cl: ~1.75 Å, C=O: ~1.22 Å) and torsion angles (C–N–C–Cl: ~120°). Use SHELX programs for refinement; space group assignments (e.g., P1 or P21/c) guide understanding of polymorphism .
Q. What strategies can resolve contradictions in reported biological activity data for this compound (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Analysis : Compare MIC (minimum inhibitory concentration) values against K. pneumoniae (e.g., 32–64 µg/mL ) with cytotoxicity thresholds (e.g., IC50 > 100 µg/mL in mammalian cells).
- Assay Standardization : Use consistent bacterial strains (e.g., ATCC 13883) and cell lines (e.g., HEK-293) to minimize variability.
- Mechanistic Studies : Probe membrane permeability (via fluorescent dyes) or target engagement (e.g., β-lactamase inhibition assays) to differentiate direct antimicrobial action from nonspecific toxicity .
Q. How can researchers design derivatives of this compound to enhance bioactivity while minimizing toxicity?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro at the benzyl para-position) to increase electrophilicity and antibacterial potency. Replace the chloroacetamide moiety with fluorinated analogs to improve metabolic stability .
- SAR Studies : Test derivatives against Gram-negative pathogens (e.g., E. coli and P. aeruginosa) and assess cytotoxicity in parallel. Use molecular docking (e.g., AutoDock Vina) to predict binding to bacterial penicillin-binding proteins .
Data-Driven Research Challenges
Q. What computational tools are suitable for predicting the physicochemical properties and environmental fate of this compound?
- Methodological Answer :
- logP Estimation : Use ChemAxon or ACD/Labs to predict hydrophobicity (experimental logP ~2.8).
- Degradation Pathways : Apply EPI Suite to model hydrolysis (t1/2 ~150 days at pH 7) or photolysis under UV light. Validate with LC-MS/MS to detect breakdown products like 4-chlorobenzylamine .
Q. How can crystallographic data from related chloroacetamides (e.g., 2-chloro-N-(3-nitrophenyl)acetamide) guide the interpretation of hydrogen-bonding networks in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
